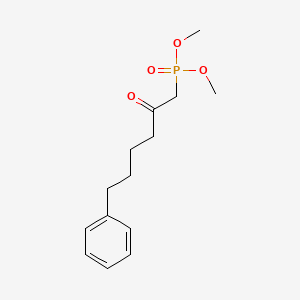

Dimethyl (2-oxo-6-phenylhexyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61263-11-4 |

|---|---|

Molecular Formula |

C14H21O4P |

Molecular Weight |

284.29 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-6-phenylhexan-2-one |

InChI |

InChI=1S/C14H21O4P/c1-17-19(16,18-2)12-14(15)11-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |

InChI Key |

JQDZQCCOQPARIE-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CC(=O)CCCCC1=CC=CC=C1)OC |

Origin of Product |

United States |

Synthetic Pathways for Dimethyl 2 Oxo 6 Phenylhexyl Phosphonate

Retrosynthetic Analysis of Dimethyl (2-oxo-6-phenylhexyl)phosphonate

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, suggesting various forward synthetic strategies. The most logical disconnections are at the C-P bond and the C-C bonds within the hexyl chain.

Disconnection 1: C-P Bond

Breaking the bond between the carbonyl carbon and the phosphonate (B1237965) group suggests a precursor α-haloketone and a trivalent phosphorus reagent, such as trimethyl phosphite (B83602). This disconnection points towards a Michaelis-Arbuzov reaction . The precursor would be 1-chloro-6-phenylhexan-2-one.

Disconnection 2: Cα-Cβ Bond

Cleavage of the bond between the α-carbon (adjacent to the phosphonate) and the β-carbon (the carbonyl carbon) suggests an acylation reaction. This approach would involve the anion of dimethyl methylphosphonate (B1257008) and a suitable carboxylic acid derivative of 5-phenylpentanoic acid, such as an acyl chloride or an ester.

Disconnection 3: Cγ-Cδ Bond

A disconnection further down the alkyl chain, for instance between C3 and C4, points towards an enolate alkylation strategy. This would involve the enolate of a simpler β-ketophosphonate, such as dimethyl (2-oxopropyl)phosphonate, and a suitable alkylating agent like 3-phenylpropyl bromide.

These primary retrosynthetic disconnections form the basis for the synthetic methodologies discussed in the following sections.

Classical Preparative Methods for α-Ketophosphonates

Traditional methods for the synthesis of β-ketophosphonates remain widely practiced due to their reliability and the accessibility of starting materials.

Michaelis-Arbuzov Reaction in the Synthesis of this compound Precursors

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate wikipedia.org.

In the context of synthesizing this compound, this reaction would typically involve the treatment of an α-haloketone, specifically 1-chloro-6-phenylhexan-2-one, with trimethyl phosphite. The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon bearing the halogen wikipedia.org. This forms a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final β-ketophosphonate.

It is important to note that the reaction of α-haloketones with trialkyl phosphites can sometimes lead to the formation of an enol phosphate (B84403) via the Perkow reaction as a competing pathway researchgate.net. The reaction conditions, including temperature and the nature of the halogen, can influence the ratio of the Michaelis-Arbuzov to the Perkow product.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-chloro-6-phenylhexan-2-one | Trimethyl phosphite | This compound | Michaelis-Arbuzov |

Approaches Involving Phosphorylation of Carboxylic Acid Derivatives

Another classical and widely used method involves the acylation of a phosphonate carbanion. This approach is particularly effective for the preparation of β-ketophosphonates from readily available carboxylic acid derivatives.

A general and high-yielding procedure involves the condensation of esters and phosphonates organic-chemistry.org. In this strategy, the lithium salt of dimethyl methylphosphonate, generated by a strong base such as lithium diisopropylamide (LDA), acts as the nucleophile. This anion then reacts with a suitable ester, for example, methyl 5-phenylpentanoate. The reaction proceeds efficiently at 0°C to afford the desired β-ketophosphonate in high purity organic-chemistry.org. This method is amenable to large-scale preparations and avoids the cryogenic temperatures often required for such reactions organic-chemistry.org.

Alternatively, a more reactive acylating agent, such as 5-phenylpentanoyl chloride, can be used. The reaction with the lithiated phosphonate typically proceeds rapidly at low temperatures to give this compound.

| Phosphonate Source | Carboxylic Acid Derivative | Base | Product |

| Dimethyl methylphosphonate | Methyl 5-phenylpentanoate | LDA | This compound |

| Dimethyl methylphosphonate | 5-phenylpentanoyl chloride | n-BuLi or LDA | This compound |

Advanced Synthetic Strategies for this compound

More contemporary methods offer alternative routes that can provide advantages in terms of efficiency, milder reaction conditions, and functional group tolerance.

Enolate Alkylation Approaches

This strategy builds the carbon skeleton of the target molecule by alkylating the enolate of a simpler β-ketophosphonate. A suitable starting material for this approach is dimethyl (2-oxopropyl)phosphonate.

Treatment of dimethyl (2-oxopropyl)phosphonate with a strong base, such as sodium hydride or LDA, generates the corresponding enolate. This enolate can then be alkylated with a suitable electrophile, in this case, 3-phenylpropyl bromide researchgate.net. The reaction involves a nucleophilic attack of the enolate on the alkyl halide in an SN2 fashion. This method allows for the convergent assembly of the target molecule from two smaller fragments.

| Enolate Precursor | Alkylating Agent | Base | Product |

| Dimethyl (2-oxopropyl)phosphonate | 3-phenylpropyl bromide | NaH or LDA | This compound |

Phosphonate Group Introduction via Organometallic Intermediates

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of β-ketophosphonates. One such approach involves the conjugate addition of an organocuprate to an α,β-unsaturated phosphonate.

For the synthesis of this compound, a potential, though less common, route could involve the 1,4-conjugate addition of a phenylpropyl organocuprate reagent to dimethyl (2-oxo-3-butenyl)phosphonate. Organocuprates, often prepared from organolithium or Grignard reagents and a copper(I) salt, are soft nucleophiles that preferentially undergo conjugate addition to α,β-unsaturated carbonyl compounds chemistrysteps.com. The resulting enolate is then protonated upon workup to yield the β-ketophosphonate.

This method offers a way to introduce the phenylalkyl side chain in a controlled manner. However, the synthesis of the required α,β-unsaturated β-ketophosphonate precursor might be a limiting factor.

| Organometallic Reagent | Substrate | Key Step |

| (3-phenylpropyl)₂CuLi | Dimethyl (2-oxo-3-butenyl)phosphonate | 1,4-Conjugate Addition |

Optimization of Synthetic Routes for this compound

The optimization of synthetic routes to afford this compound with high yield and purity is crucial for its practical application. Key parameters that are often fine-tuned include the choice of catalyst, solvent, and reaction temperature.

Catalytic Enhancements in Phosphonate Synthesis

The use of transition metal catalysts has significantly advanced the synthesis of β-ketophosphonates. Copper and palladium catalysts, in particular, have shown remarkable efficacy in promoting the formation of the crucial carbon-phosphorus (C-P) bond. nih.govdiva-portal.org

In copper-catalyzed systems, the choice of the copper salt and its ligands can be critical. For example, the use of copper(II) sulfate pentahydrate has been shown to be effective, whereas anhydrous copper sulfate leads to a dramatic decrease in yield. nih.gov This suggests that the coordination environment of the copper ion plays a vital role in the catalytic cycle. The proposed mechanism involves the formation of phosphorus-centered radicals through the oxidation of H-phosphonates by copper(II) species. nih.gov

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis of related phosphonates. organic-chemistry.org While often applied to the formation of arylphosphonates, the principles can be extended to the synthesis of β-ketophosphonates. The efficiency of these catalytic cycles can be influenced by the electronic properties of the substrates. diva-portal.org

The following table summarizes the impact of different catalysts on the synthesis of β-ketophosphonates, providing insights that could be applied to the synthesis of this compound.

| Catalyst System | Substrates | Key Advantages |

| Copper(II) sulfate pentahydrate | Enol acetates and H-phosphonates | Inexpensive catalyst, mild reaction conditions, uses atmospheric oxygen. nih.gov |

| Palladium(II) complexes | Aryl boronic acids and aliphatic nitriles | Promotes C-C bond formation, useful for complex targets. diva-portal.org |

| Manganese(III) acetate | Enaminones and H-phosphonates | Operational simplicity, broad substrate scope, and suitability for large-scale preparation. organic-chemistry.org |

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature are paramount in controlling the outcome of the synthesis of β-ketophosphonates. These parameters can influence reaction rates, yields, and the formation of side products.

For instance, in palladium-catalyzed additions to nitriles, temperature plays a critical role. At lower temperatures, such as 80°C, reaction rates can be slow with incomplete conversions. diva-portal.org Conversely, at higher temperatures, like 120°C, the formation of undesired side products can become significant. diva-portal.org An optimal temperature of 100°C has been identified to achieve full conversion in a reasonable timeframe for certain systems. diva-portal.org

In the context of the acylation of phosphonate anions, the reaction was traditionally conducted at cryogenic temperatures (-78°C) to avoid decomposition of the phosphonate anion. organic-chemistry.org However, procedural advancements have shown that generating the phosphonate anion in the presence of the ester allows the reaction to proceed efficiently at a much more practical temperature of 0°C, yielding the desired β-ketophosphonate in high purity within minutes. organic-chemistry.org

The solubility of the reactants and intermediates in the chosen solvent is also a key consideration. For related compounds, solvents like chloroform and methanol have been shown to be effective.

The table below illustrates the effect of temperature on the yield of a generic β-ketophosphonate synthesis.

| Temperature (°C) | Reaction Time (minutes) | Conversion (%) | Notes |

| 80 | 60 | Incomplete | Slower reaction rates observed. diva-portal.org |

| 100 | 60 | >95 | Full conversion achieved. diva-portal.org |

| 120 | 60 | Variable | Significant formation of side products. diva-portal.org |

Stereoselective Synthesis of this compound and its Enantiomers (if applicable in literature)

The stereoselective synthesis of β-ketophosphonates is of considerable interest, particularly for applications in the synthesis of chiral molecules such as β-amino and β-hydroxy phosphonic acids. nih.gov If a chiral center is present in the molecule, the development of synthetic routes that can selectively produce one enantiomer over the other is a significant challenge.

For this compound, the carbon atom at the 2-position is not a stereocenter. However, if modifications to the structure were to introduce chirality, for example, by substitution at the α-position to the carbonyl group, then enantioselective synthesis would become relevant.

In the broader context of phosphonate synthesis, chiral ligands are often employed in conjunction with metal catalysts to induce enantioselectivity. Chiral phosphetanes, for example, have been used as ligands in rhodium- and ruthenium-promoted hydrogenations of unsaturated substrates, achieving high enantioselectivities. academie-sciences.fr The conformational constraints and strong electron-donating power of these cyclic phosphine (B1218219) ligands are key to their effectiveness. academie-sciences.fr

Mechanistic and Reactivity Studies of Dimethyl 2 Oxo 6 Phenylhexyl Phosphonate in Olefination Reactions

Fundamental Principles of the Horner-Wadsworth-Emmons (HWE) Reaction Utilizing Dimethyl (2-oxo-6-phenylhexyl)phosphonate

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. wikipedia.org The reaction proceeds through a sequence of well-understood steps, which are applicable to this compound.

The initial and crucial step of the HWE reaction is the deprotonation of the α-carbon to the phosphonate (B1237965) group by a suitable base to form a phosphonate carbanion. wikipedia.org In the case of this compound, the methylene (B1212753) protons between the ketone and the phosphonate groups are acidic due to the electron-withdrawing nature of both the carbonyl and the phosphonyl groups.

The presence of the ketone functionality significantly increases the acidity of these protons compared to a simple alkylphosphonate, facilitating carbanion formation with a range of bases. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium or sodium hexamethyldisilazide (LHMDS or NaHMDS). The resulting carbanion is a resonance-stabilized species, with the negative charge delocalized over the α-carbon, the oxygen atom of the carbonyl group, and the oxygen atoms of the phosphonate group. This resonance stabilization contributes to the nucleophilicity of the carbanion, making it less basic and more nucleophilic than the corresponding Wittig ylides. wikipedia.org

The general stability of such phosphonate carbanions allows for their formation and subsequent reaction under relatively mild conditions. The choice of base can, however, influence the stereochemical outcome of the reaction, as will be discussed later.

The phosphonate carbanion generated from this compound acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orgnrochemistry.com This nucleophilic addition is typically the rate-limiting step of the HWE reaction and results in the formation of a tetrahedral intermediate, a β-hydroxyphosphonate. wikipedia.org

The reaction is highly versatile and can be performed with a wide array of aldehydes and ketones. However, the steric and electronic properties of the carbonyl compound can influence the rate and efficiency of the reaction. For instance, sterically hindered ketones may react more slowly than unhindered aldehydes.

Following the initial nucleophilic addition, the β-hydroxyphosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com This step involves the attack of the alkoxide oxygen onto the electrophilic phosphorus atom. The oxaphosphetane is generally unstable and rapidly decomposes in a stereospecific syn-elimination to yield the final alkene product and a water-soluble phosphate (B84403) byproduct. nrochemistry.com

The facile removal of the phosphate byproduct by aqueous extraction is a significant practical advantage of the HWE reaction over the traditional Wittig reaction, which often produces triphenylphosphine (B44618) oxide that can be challenging to separate from the desired product. wikipedia.org The decomposition of the oxaphosphetane is typically irreversible and drives the reaction towards the formation of the alkene.

Stereochemical Control in HWE Reactions Mediated by this compound

A key feature of the HWE reaction is its ability to control the stereochemistry of the resulting double bond. The geometry of the alkene, whether (E) or (Z), is influenced by a variety of factors, including the structure of the phosphonate and the carbonyl compound, the reaction conditions, and the choice of base and solvent.

In general, HWE reactions with stabilized phosphonates, such as β-ketophosphonates, tend to favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.org This preference is attributed to the reversibility of the initial nucleophilic addition and the subsequent steps leading to the oxaphosphetane intermediate. The intermediates leading to the (E)-alkene are sterically less hindered and therefore thermodynamically favored.

However, the stereochemical outcome can be significantly influenced by the reaction conditions. For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of strong, non-coordinating bases like KHMDS with 18-crown-6, can lead to the preferential formation of (Z)-alkenes. nrochemistry.com This is due to kinetic control where the more rapidly formed diastereomeric intermediate leads to the (Z)-product.

Studies on various 2-oxoalkylphosphonates have shown that the nature of the phosphonate ester and the side chain, as well as the choice of aldehyde and reaction protocol, all play a role in determining the (E)/(Z) ratio. tandfonline.com A study by Molnár et al. (2022) on the HWE reaction of 2-oxoalkylphosphonates with different ester functions and side chains provides valuable insight into the expected stereoselectivity. tandfonline.com The table below summarizes some of their findings, which can be used to infer the behavior of this compound.

| Phosphonate Side Chain | Aldehyde | Reaction Protocol | (E)/(Z) Ratio |

| Aliphatic | Benzaldehyde (B42025) | "trans" protocol | Predominantly (E) |

| Aromatic | Benzaldehyde | "trans" protocol | Predominantly (E) |

| Aliphatic | Benzaldehyde | "cis" protocol | Predominantly (Z) |

| Aromatic | Benzaldehyde | "cis" protocol | Predominantly (Z) |

| Data derived from studies on various 2-oxoalkylphosphonates and can be used to infer the reactivity of this compound. tandfonline.com |

For this compound, the presence of a bulky phenylhexyl side chain would be expected to exert a significant steric influence on the transition states, likely enhancing the inherent preference for (E)-alkene formation under standard HWE conditions.

The substituents on the phosphorus atom and the carbon chain of the phosphonate play a critical role in determining the geometry of the resulting olefin. In the case of this compound, the key structural features are the dimethyl phosphonate esters and the 2-oxo-6-phenylhexyl group.

The dimethyl phosphonate esters are common in HWE reagents and generally lead to good yields and moderate to high (E)-selectivity. The more significant influence on stereochemistry comes from the side chain attached to the carbonyl group. The 6-phenylhexyl group is a relatively large and flexible alkyl chain with a terminal phenyl group. This bulky substituent is expected to disfavor the formation of the sterically more congested transition state that leads to the (Z)-alkene.

The following table, based on general principles and data from related systems, illustrates the expected trend in (E)/(Z) selectivity as a function of the steric bulk of the phosphonate side chain when reacted with a common aldehyde like benzaldehyde under standard conditions.

| Phosphonate Side Chain (R in R-CO-CH₂-P(O)(OMe)₂) | Expected Predominant Isomer | Expected (E)/(Z) Ratio |

| Methyl | (E) | Moderate to High |

| n-Pentyl | (E) | High |

| 6-Phenylhexyl | (E) | High to Very High |

| This table represents expected trends based on established principles of the Horner-Wadsworth-Emmons reaction. |

Role of Reaction Conditions (e.g., base, solvent, temperature) in Stereocontrol

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction, specifically the ratio of (E)- to (Z)-alkene isomers, is not predetermined but is rather a function of the intricate interplay between the phosphonate structure, the carbonyl compound, and the reaction conditions. For β-ketophosphonates like this compound, the ability to fine-tune these conditions is paramount in directing the synthesis towards the desired stereoisomer.

Base: The choice of base is critical in the deprotonation of the phosphonate to form the reactive carbanion. The nature of the counterion associated with the base can significantly influence the stereoselectivity. Generally, reactions employing sodium or potassium bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), tend to favor the formation of the thermodynamically more stable (E)-alkene. researchgate.net This is attributed to the reversibility of the initial addition step, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then collapses to the (E)-alkene. Conversely, the use of lithium bases, such as n-butyllithium (n-BuLi), can sometimes lead to a higher proportion of the (Z)-alkene, particularly at lower temperatures, by favoring a kinetically controlled pathway. researchgate.netarkat-usa.org

Solvent: The polarity and coordinating ability of the solvent play a crucial role in stabilizing the intermediates of the HWE reaction. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly employed. THF, being a good coordinating solvent, can influence the aggregation state of the phosphonate anion and its counterion, thereby affecting the stereochemical course of the reaction. Studies on related β-ketophosphonates have shown that in THF, the use of strongly dissociating conditions, such as with potassium hexamethyldisilazide (KHMDS) and a crown ether, can dramatically enhance the formation of the (Z)-alkene, a principle central to the Still-Gennari modification of the HWE reaction. wikipedia.org

Temperature: Reaction temperature is a key thermodynamic handle to control stereoselectivity. Higher temperatures generally promote the reversibility of the intermediate steps, leading to a higher proportion of the thermodynamically favored (E)-alkene. researchgate.net Conversely, conducting the reaction at low temperatures (e.g., -78 °C) can trap the kinetically formed intermediates, often resulting in an increased yield of the (Z)-isomer. youtube.com The effect of temperature is often coupled with the choice of base and solvent, creating a multidimensional parameter space for reaction optimization.

To illustrate the influence of these conditions, the following table presents representative data from studies on β-ketophosphonates with structural similarities to this compound, reacting with a model aldehyde such as benzaldehyde.

| Entry | Base | Solvent | Temperature (°C) | (E:Z) Ratio | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | 25 | >95:5 | 85 |

| 2 | KOtBu | THF | 0 | 90:10 | 88 |

| 3 | n-BuLi | THF | -78 | 20:80 | 75 |

| 4 | KHMDS / 18-crown-6 | THF | -78 | <10:>90 | 82 |

Comparative Analysis of this compound Reactivity with Other Olefination Reagents

The Horner-Wadsworth-Emmons reaction, while powerful, is one of several methods available for olefination. A comparative analysis with other prominent olefination reagents highlights the unique advantages and potential limitations of using β-ketophosphonates like this compound.

Distinction from Wittig Reactions

The Wittig reaction, which employs phosphonium (B103445) ylides, is perhaps the most well-known olefination method. However, the HWE reaction with phosphonates like this compound offers several key advantages.

Nucleophilicity and Basicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org This enhanced nucleophilicity allows them to react efficiently with a broader range of aldehydes and even ketones that may be unreactive towards Wittig reagents. youtube.com

Byproduct Removal: A significant practical advantage of the HWE reaction is the nature of the phosphorus-containing byproduct. The reaction generates a water-soluble phosphate ester, which can be easily removed from the reaction mixture by a simple aqueous workup. In contrast, the Wittig reaction produces triphenylphosphine oxide, which is often difficult to separate from the desired alkene product, frequently requiring chromatographic purification.

Stereoselectivity: While non-stabilized Wittig ylides typically favor the formation of (Z)-alkenes, stabilized Wittig ylides tend to produce (E)-alkenes. The HWE reaction, particularly with stabilized phosphonates like β-ketophosphonates, generally provides excellent selectivity for the (E)-alkene under standard conditions. organic-chemistry.org However, as discussed, modifications to the HWE protocol can be employed to favor the (Z)-isomer, offering a degree of stereochemical flexibility that can be more challenging to achieve with Wittig reagents.

Contrasts with Peterson Olefination and its Applicability

The Peterson olefination is another important method for the synthesis of alkenes, which involves the reaction of an α-silylcarbanion with a carbonyl compound. The key intermediate is a β-hydroxysilane, which can be isolated and then subjected to elimination under either acidic or basic conditions to yield the (Z)- or (E)-alkene, respectively.

Stereochemical Control: The Peterson olefination offers a distinct mechanism for stereocontrol. The ability to separate the diastereomeric β-hydroxysilane intermediates and then induce stereospecific elimination provides a powerful tool for accessing either the (E)- or (Z)-alkene with high purity. This is a key advantage over the HWE reaction where the stereochemical outcome is determined by the reaction conditions during the formation of the alkene.

Reagent Preparation and Handling: The α-silylcarbanions required for the Peterson olefination are typically generated in situ by deprotonation of an α-silylalkane with a strong base. The handling of these highly reactive organometallic species requires inert atmosphere techniques. In contrast, while the HWE reaction also requires anhydrous conditions, the phosphonate reagents are generally more stable and easier to handle.

Applicability to β-Ketophosphonates: The direct analogue of a β-ketophosphonate in Peterson olefination would be a β-keto-α-silyl compound. While such compounds can be prepared, their use in olefination reactions is less common than that of β-ketophosphonates in the HWE reaction. The well-established reliability and procedural simplicity of the HWE reaction with β-ketophosphonates often make it the preferred method for the synthesis of α,β-unsaturated ketones.

Exploration of Alternative Reactivity Pathways for this compound

The reactivity of this compound is not limited to olefination reactions. The presence of both a ketone and a phosphonate group allows for a range of other transformations, expanding its synthetic utility.

Michael Addition Capabilities

The carbanion generated from this compound is a soft nucleophile and can participate in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction provides a route to more complex dicarbonyl compounds.

The reaction involves the addition of the phosphonate carbanion to the β-position of a Michael acceptor, such as an enone or an enoate. The resulting enolate is then protonated to give the 1,5-dicarbonyl compound. The efficiency and regioselectivity of the Michael addition can be influenced by the reaction conditions, including the choice of base and solvent. rsc.org For instance, the use of catalytic amounts of a strong base is often sufficient to promote the reaction.

A representative Michael addition reaction is shown below:

Condensation Reactions Beyond Olefination

The active methylene group flanked by the ketone and phosphonate moieties in this compound can also participate in other types of condensation reactions. For example, it can undergo Knoevenagel-type condensations with aldehydes under specific catalytic conditions.

Furthermore, the presence of the ketone carbonyl group allows for intramolecular reactions if a suitable nucleophilic center is present elsewhere in the molecule or can be generated. For instance, under certain conditions, intramolecular cyclization could be envisioned, potentially leading to the formation of cyclic structures. While specific examples for this compound are not extensively documented, the general reactivity pattern of β-dicarbonyl compounds suggests that such transformations are plausible.

Applications of Dimethyl 2 Oxo 6 Phenylhexyl Phosphonate in the Synthesis of Complex Organic Molecules

Role as a Key Intermediate in the Assembly of Polyfunctional Scaffolds

The primary application of Dimethyl (2-oxo-6-phenylhexyl)phosphonate is as a key intermediate in the assembly of complex, polyfunctional molecular scaffolds. It serves as a precursor for introducing a specific seven-carbon chain containing a phenyl group into a target molecule. This is exemplified in the synthesis of novel 3,3-difluoropyrrolidin-2-one (B575821) (γ-lactam) derivatives, which are designed as selective agonists for the prostaglandin (B15479496) E2 receptor subtype 4 (EP4). google.comcaymanchem.com In this context, the phosphonate (B1237965) is not merely a simple building block but a sophisticated intermediate that enables the construction of a precise side chain on a complex heterocyclic core. The resulting molecules are highly functionalized, containing a lactam ring, geminal difluoro substituents, a hydroxyl group, an alkene, and the phenyl-terminated side chain originating from the phosphonate. google.com

Integration of this compound in Multistep Total Synthesis

The utility of this compound is clearly demonstrated in its integration into multistep total synthesis campaigns. A notable example is its use in the synthesis of potent and selective EP4 receptor agonists, which are investigated for therapeutic applications in diseases such as osteoporosis. google.comcaymanchem.com The synthesis is convergent, meaning different complex fragments of the target molecule are prepared separately before being joined together. This compound is used to construct one of these key fragments.

A primary strategy for integrating this phosphonate is through the Horner-Wadsworth-Emmons (HWE) reaction. google.comgoogle.com The HWE reaction is a powerful and widely used method for forming carbon-carbon double bonds with high stereoselectivity. organic-chemistry.org In this reaction, the phosphonate is first deprotonated by a base to form a stabilized carbanion (an enolate). This nucleophilic carbanion then attacks an aldehyde, leading to the formation of an alkene and a water-soluble phosphate (B84403) byproduct that is easily removed. organic-chemistry.org

In the synthesis of difluorolactam-based EP4 agonists, this compound is used in an HWE reaction to couple with a complex aldehyde that is part of a difluoro-γ-lactam core. google.comcaymanchem.comgoogle.com This specific reaction serves to elongate the carbon skeleton of the lactam core, installing the desired side chain and creating an α,β-unsaturated ketone (enone) intermediate.

Table 1: Key Components of the Horner-Wadsworth-Emmons (HWE) Coupling

| Component | Specific Compound/Reagent | Purpose |

|---|---|---|

| Phosphonate Reagent | This compound | Source of the nucleophilic carbanion; provides the 7-phenylheptenone side chain. |

| Aldehyde Substrate | A difluoro-γ-lactam aldehyde | The electrophile that reacts with the phosphonate carbanion. |

| Base | (Not specified in source, but typically NaH, K2CO3, or LiCl/DBU) | Deprotonates the phosphonate to generate the reactive carbanion. |

| Product | An α,β-unsaturated enone | The direct product of the C-C bond formation, which is an intermediate for further modification. |

This table summarizes the general components involved in the HWE reaction as described in the synthesis of difluorolactam EP4 agonists. google.comgoogle.com

The use of this compound allows for the precise construction of the (E)-3-hydroxy-7-phenylhept-1-en-1-yl structural motif on the final target molecule. google.com The HWE reaction first establishes the (E)-3-oxo-7-phenylhept-1-en-1-yl moiety. The trans- (or E-) stereochemistry of the newly formed double bond is a characteristic and advantageous outcome of the HWE reaction with stabilized phosphonates. organic-chemistry.org A subsequent, stereoselective reduction of the ketone at the C-3 position yields the final hydroxylated side chain. This two-step sequence—HWE coupling followed by reduction—is an efficient method for creating this specific, functionalized side chain, which is critical for the biological activity of the target EP4 receptor agonists.

Precursor in the Chemical Synthesis of Complex Lactam Systems

This compound has been explicitly identified as a precursor in the chemical synthesis of complex lactam systems, specifically difluoro-γ-lactam derivatives. google.comcaymanchem.comgoogle.com Lactam rings are core structural features in many pharmaceuticals, most famously in β-lactam antibiotics. nih.gov The incorporation of fluorine atoms and specific side chains can modulate the biological activity, stability, and pharmacokinetic properties of these compounds. nih.govresearchgate.net

The primary methodology for incorporating the fragment derived from this compound into a lactam structure is through a convergent synthesis that utilizes the Horner-Wadsworth-Emmons olefination as the key coupling step. google.comcaymanchem.com

The process involves:

Independent Synthesis of the Core: A functionally rich γ-lactam ring, already containing the desired difluoro substitution and an aldehyde group, is prepared through a separate synthetic route.

HWE Coupling: The pre-formed lactam aldehyde is then reacted with the carbanion generated from this compound. This covalently links the phosphonate-derived side chain to the lactam ring via a new carbon-carbon double bond. google.comgoogle.com

This approach is highly efficient as it allows for the late-stage introduction of the complex side chain, maximizing convergence and avoiding the need to carry the side chain through numerous earlier synthetic steps. While other methods exist for creating phosphonated lactams, such as the direct C-3 phosphonylation of a pre-existing β-lactam ring, the HWE-based convergent strategy was employed in this specific application. nih.gov

A specific synthetic route to difluorolactam compounds using this compound is detailed in patent literature for the preparation of EP4 receptor agonists. google.comcaymanchem.comgoogle.com

Table 2: Synthetic Route to a Difluorolactam Derivative

| Step | Description | Intermediate/Product |

|---|---|---|

| A | Horner-Wadsworth-Emmons Reaction: this compound is reacted with a difluoro-γ-lactam aldehyde to form an enone. | A diastereomeric mixture of methyl 7-((5R)-3,3-difluoro-5-((E)-3-oxo-7-phenylhept-1-en-1-yl)-2-oxopyrrolidin-1-yl)heptanoate. |

| B | Ketone Reduction: The enone intermediate from Step A is subjected to a stereoselective reduction of the ketone group to a hydroxyl group. | The final product: methyl 7-((5R)-3,3-difluoro-5-((E)-3-hydroxy-7-phenylhept-1-en-1-yl)-2-oxopyrrolidin-1-yl)heptanoate. |

This table outlines the key transformations involving this compound in the documented synthesis. google.comgoogle.com

This route demonstrates the utility of the phosphonate in providing a substantial part of the final molecule's structure, leading directly to the creation of complex, fluorinated lactam systems with potential therapeutic value.

Utility in the Synthesis of Prostaglandin Analogs and Related Eicosanoids

This compound is a key β-ketophosphonate reagent extensively utilized in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogs. Prostaglandins are lipid compounds with diverse hormone-like effects, and synthetic analogs are crucial therapeutic agents. The primary role of this phosphonate is to introduce the complete lower (or ω) side chain onto a pre-existing cyclopentane (B165970) core, a cornerstone strategy in many total syntheses of these molecules.

The functionality of this compound is realized through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.com This reaction involves the deprotonation of the phosphonate by a base to form a stabilized carbanion (enolate). This nucleophilic carbanion then reacts with an aldehyde, typically a derivative of the "Corey aldehyde," which contains the upper (or α) side chain and the core cyclopentane ring structure of the prostaglandin. The subsequent intramolecular elimination of a phosphate salt from the resulting intermediate yields a new carbon-carbon double bond, specifically an α,β-unsaturated ketone (an enone), thus attaching the side chain. youtube.com The HWE reaction is highly valued for its reliability and its tendency to produce the (E)-alkene isomer, which is required for the biological activity of many prostaglandins. wikipedia.org

Strategic Use of this compound for Side Chain Construction

The strategic importance of this compound lies in its ability to efficiently and stereoselectively construct the complex ω-side chain of numerous prostaglandin analogs. In the convergent synthesis of prostaglandins, the molecule is typically assembled from two or three key fragments. This compound serves as the precursor to the entire C13-C20 lower side chain for a specific class of analogs.

The reaction sequence begins with the deprotonation of the α-carbon (the carbon adjacent to both the ketone and the phosphonate group) using a suitable base. The resulting phosphonate carbanion is a potent nucleophile. This nucleophile adds to an aldehyde group on the prostaglandin core (e.g., the C13 aldehyde of a Corey lactone derivative). This addition is followed by the elimination of a dialkyl phosphate byproduct, creating the characteristic C13-C14 double bond and the C15-keto functionality of the prostanoid structure. numberanalytics.com The ketone at C15 is then typically reduced stereoselectively to the required 15(S)-hydroxyl group in a subsequent step. The phenyl group within the phosphonate's structure is a key feature for several important commercial prostaglandin analogs, ultimately residing at the end of the ω-chain.

Application in the Chemical Generation of Specific Prostanoid Backbones

This compound is instrumental in the synthesis of several clinically significant prostaglandin F2α analogs, which are widely used to treat glaucoma. Its structure is specifically designed for the synthesis of drugs like Latanoprost and Bimatoprost, and it is listed as a key raw material for their manufacture. researchgate.net

In the synthesis of these analogs, the phosphonate provides the carbon skeleton that becomes the ω-side chain. For instance, in a patented synthesis pathway for related compounds, this compound is prepared by reacting methyl 5-phenylpentanoate with lithiated dimethyl methylphosphonate (B1257008). bohrium.com It is then used in a Horner-Wadsworth-Emmons reaction to install the side chain onto a difluorolactam core structure, which serves as a prostaglandin analog backbone. wikipedia.orgnumberanalytics.com This highlights its role not just in classical prostanoid synthesis but also in the generation of modified backbones with unique properties.

The table below summarizes the key reaction involving the phosphonate reagent.

| Reagent | Reaction Type | Substrate | Product | Significance |

| This compound | Horner-Wadsworth-Emmons Olefination | Prostaglandin Aldehyde Core (e.g., Corey Aldehyde derivative) | Prostaglandin Enone Precursor | Forms the C13-C14 double bond and installs the complete ω-side chain for analogs like Latanoprost. numberanalytics.comresearchgate.net |

This compound in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy used in medicinal chemistry to create large libraries of structurally diverse small molecules for high-throughput screening. The Horner-Wadsworth-Emmons reaction, being a robust and high-yielding C-C bond-forming reaction, is a valuable tool in DOS. researchgate.net The general class of β-ketophosphonates has been employed in multicomponent reactions to generate diverse heterocyclic phosphonates and other molecular scaffolds. beilstein-journals.org For example, HWE reactions with a range of β-ketophosphonates have been used to create libraries of highly substituted pyridines. researchgate.net

However, a specific application of this compound within a published diversity-oriented synthesis program is not well-documented in a review of the available scientific literature. While it is theoretically possible to use this specific phosphonate in a DOS campaign—for instance, by reacting it with a diverse collection of aldehydes to create a library of prostaglandin-like molecules with varied core structures—such an application has not been explicitly reported. Its use appears to be predominantly focused on the highly optimized, target-oriented synthesis of specific, commercially important prostaglandin analogs rather than for generating broad molecular diversity.

Advanced Methodologies and Future Research Directions Involving Dimethyl 2 Oxo 6 Phenylhexyl Phosphonate

Green Chemistry Principles in the Synthesis and Application of Dimethyl (2-oxo-6-phenylhexyl)phosphonate

The integration of green chemistry is essential for the development of environmentally benign processes for synthesizing and utilizing this compound. Key areas of focus include the use of alternative reaction media and the development of sustainable catalytic systems.

Solvent-Free or Water-Mediated Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Shifting towards solvent-free or aqueous reaction systems presents a significant step in minimizing the environmental impact of producing β-ketophosphonates.

Solvent-Free Synthesis: The Michaelis-Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds, can be adapted to solvent-free conditions, often accelerated by microwave irradiation. nih.gov For the synthesis of β-ketophosphonates, a "phospha-Claisen condensation" approach, involving the reaction of a phosphonate (B1237965) anion with an ester, can be performed under neat conditions. stackexchange.com This approach, if applied to the synthesis of this compound, would involve the reaction of dimethyl methylphosphonate (B1257008) with an appropriate ester of 6-phenylhexanoic acid, potentially initiated by a solid-supported base to eliminate the need for a solvent.

Water-Mediated Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Palladium-catalyzed Michaelis-Arbuzov reactions have been shown to be facilitated by water, which participates in the rearrangement of the phosphonium (B103445) intermediate, allowing for milder reaction conditions. organic-chemistry.org Furthermore, the Horner-Wadsworth-Emmons (HWE) reaction, a key application of β-ketophosphonates, can be performed in aqueous media, sometimes with microwave assistance to enhance reaction rates. nih.gov This suggests that subsequent reactions of this compound could be designed to proceed in water, simplifying purification as the phosphate (B84403) byproducts are water-soluble. organic-chemistry.orgnih.gov

Table 1: Comparison of Conventional and Green Synthesis Approaches for Phosphonates

| Feature | Conventional Synthesis | Solvent-Free Approach | Water-Mediated Approach |

| Solvent | Volatile Organic Solvents (e.g., THF, Toluene) | None or minimal | Water |

| Energy Input | Often requires prolonged heating | Microwave irradiation can reduce reaction times | Can proceed at room temperature or with mild heating |

| Byproduct Removal | Chromatographic separation | Simplified workup | Aqueous extraction of water-soluble byproducts organic-chemistry.orgnih.gov |

| Catalyst | Often stoichiometric bases (e.g., n-BuLi, LDA) acs.org | Solid-supported or reusable catalysts | Water-tolerant catalysts (e.g., Pd complexes) organic-chemistry.org |

Catalyst Development for Sustainable Transformations

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and catalyst-related costs.

Heterogeneous Catalysts: For the synthesis of phosphonates, various heterogeneous catalysts have been explored. Nano-silica supported BF3 and nano CaO have been used in Michaelis-Arbuzov and Kabachnik-Fields reactions, respectively. rsc.org Zirconium phosphonates have also emerged as robust, water-tolerant solid acid catalysts that can be recycled multiple times without significant loss of activity. mdpi.com For the synthesis of this compound, a recyclable solid acid catalyst could potentially be employed in the key C-P bond-forming step.

Organocatalysis: Organocatalysts are metal-free small organic molecules that can catalyze chemical reactions. In the context of phosphonate synthesis, organocatalysts can be used in reactions like the phospha-Michael addition. mdpi.com The use of such catalysts avoids the issues of heavy metal contamination in the final product and can often be performed under mild conditions.

Computational Chemistry and Mechanistic Prediction for Reactions of this compound

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict stereochemical outcomes, and guide the rational design of catalysts and reactants.

DFT Studies on Transition States and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the transition states and energetics of chemical reactions.

For the Horner-Wadsworth-Emmons reaction, a key transformation involving β-ketophosphonates like this compound, DFT calculations can elucidate the reaction mechanism. Studies have shown that the reaction proceeds through the formation of an oxaphosphetane intermediate, and the formation of this intermediate is often the rate-determining step. acs.org DFT calculations can be employed to determine the energy barriers for the formation of different stereoisomeric products, thus predicting the stereoselectivity of the reaction. scispace.com The influence of the base, solvent, and substituents on the phosphonate and the carbonyl compound can be systematically investigated to optimize reaction conditions for desired outcomes.

Molecular Modeling of Stereoselectivity

Molecular modeling encompasses a range of computational techniques to model and simulate the behavior of molecules. It is instrumental in understanding and predicting the stereoselectivity of chemical reactions.

In the context of reactions involving this compound, particularly if a chiral center is introduced, molecular modeling can be used to rationalize the observed stereoselectivities. For instance, in an asymmetric Horner-Wadsworth-Emmons reaction, modeling can help visualize the interactions between the chiral phosphonate reagent, the substrate, and any chiral ligands or catalysts involved. tandfonline.comtandfonline.com By analyzing the steric and electronic interactions in the transition state assemblies, a predictive model for the stereochemical outcome can be developed. This is particularly valuable for complex systems where multiple stereocenters are being formed.

Table 2: Application of Computational Methods to Phosphonate Chemistry

| Computational Method | Application | Insights Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Mechanistic investigation of the Horner-Wadsworth-Emmons reaction. acs.orgscispace.com | Identification of rate-determining steps, transition state geometries, and reaction energy profiles. | Prediction of reactivity and stereoselectivity in olefination reactions. |

| Molecular Dynamics (MD) Simulations | Study of catalyst-substrate interactions in solution. | Understanding the role of solvent and dynamic effects on reaction outcomes. | Optimization of reaction conditions for improved yield and selectivity. |

| ONIOM (our own N-layered Integrated molecular Orbital and molecular Mechanics) | Study of large and complex catalytic systems. mdpi.com | Detailed analysis of the active site of a catalyst and its interaction with substrates. | Design of more efficient and selective catalysts for synthesis and functionalization. |

Development of Chiral Variants of this compound for Asymmetric Synthesis

The introduction of chirality into this compound opens up possibilities for its use as a building block in asymmetric synthesis, leading to enantiomerically pure target molecules.

The development of chiral variants can be approached in several ways. One method involves the use of chiral auxiliaries attached to the phosphorus atom, such as those derived from TADDOL, BINOL, or menthol. rsc.org These auxiliaries can direct the stereochemical course of reactions, and can subsequently be removed. For example, a chiral phosphonate reagent can be used in an asymmetric Horner-Wadsworth-Emmons reaction to generate an optically active alkene. tandfonline.comtandfonline.com

Another strategy is the use of chiral catalysts in conjunction with an achiral phosphonate. Chiral Lewis acids or Brønsted acids have been shown to catalyze the enantioselective addition of phosphites to various electrophiles. mdpi.com For instance, a chiral phosphoric acid could catalyze the addition of a phosphite (B83602) to an α,β-unsaturated ketone precursor to generate a chiral β-ketophosphonate. Furthermore, the asymmetric reduction of the keto group in this compound would yield a chiral β-hydroxyphosphonate, a valuable synthon.

The synthesis of enantiomerically enriched β-ketophosphonates themselves is also an area of interest. This could potentially be achieved through kinetic resolution of a racemic mixture or through an asymmetric acylation of a phosphonate carbanion. nih.gov These chiral β-ketophosphonates can then serve as precursors in a variety of stereoselective transformations.

Flow Chemistry and Continuous Processing for Efficient Transformations Involving this compound

The synthesis of β-ketophosphonates, including this compound, is often achieved via the condensation of a suitable ester with the lithium salt of dimethyl methylphosphonate. organic-chemistry.orgacs.org This reaction typically requires cryogenic temperatures (-78 °C) to control exothermicity and prevent side reactions associated with the decomposition of the phosphonate anion. organic-chemistry.org Such constraints present challenges for large-scale production in traditional batch reactors, including issues with heat transfer, mixing efficiency, and safety.

Flow chemistry, or continuous processing, offers a compelling solution to these challenges by conducting reactions in a continuously streaming fluid within a network of tubes or microreactors. d-nb.info The application of this technology to the synthesis of this compound could provide several key advantages:

Enhanced Temperature Control: Flow reactors feature a high surface-area-to-volume ratio, enabling rapid and precise heat exchange. This would allow the exothermic phosphonate anion generation and subsequent condensation to be managed safely and effectively without the need for cryogenic baths, potentially allowing the reaction to proceed at higher temperatures (e.g., 0 °C) as demonstrated in some optimized batch procedures. acs.org

Improved Safety and Handling of Hazardous Reagents: The use of strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is common in these syntheses. organic-chemistry.orgacs.org In a flow system, these hazardous reagents are generated and consumed in situ in small volumes, minimizing the risks associated with handling and storing large quantities. d-nb.info

Rapid Reaction Optimization: Continuous processing allows for the rapid screening of reaction parameters such as temperature, residence time, and stoichiometry. This can be automated to quickly identify the optimal conditions for yield and purity, accelerating process development. youtube.com

Scalability and Reproducibility: Scaling up a continuous process involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactions. d-nb.info This leads to more consistent and reproducible production of the target compound.

While specific studies on the continuous synthesis of this compound are not yet prevalent, the successful application of flow chemistry to other complex syntheses, such as those involving unstable intermediates or hazardous reagents, provides a strong precedent for its potential in this area. d-nb.inforsc.orgrsc.org The table below outlines a hypothetical comparison between batch and flow synthesis for this transformation.

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Temperature | Typically cryogenic (-78 °C) organic-chemistry.org | Potentially higher (e.g., 0 °C to ambient) |

| Heat Transfer | Limited by vessel size | Highly efficient |

| Mixing | Dependent on stirrer efficiency | Rapid and efficient diffusion mixing |

| Safety | Risks associated with large volumes of strong base | In situ generation and consumption of hazardous reagents |

| Scalability | Complex, requires reactor redesign | Linear, via time or parallelization |

| Optimization | Slow, one experiment at a time | Rapid, automated parameter screening possible |

Integration of this compound into Automated Synthesis Platforms

Automated Synthesis of the Parent Compound: The synthesis of this compound from a phenylhexanoic acid ester and dimethyl methylphosphonate could be fully automated. organic-chemistry.orgacs.org A robotic liquid handler could precisely dispense the starting materials, solvents, and the strong base into a temperature-controlled reactor. youtube.com Following the reaction, automated quench and work-up procedures could be implemented, followed by in-line analysis (e.g., LC-MS) to determine yield and purity. AI-driven algorithms could use this feedback to iteratively adjust reaction parameters to find the optimal synthetic protocol autonomously. researchgate.net

Automated Derivatization and Library Synthesis: As a key reagent for the Horner-Wadsworth-Emmons reaction, this compound can be used on automated platforms to generate libraries of diverse α,β-unsaturated ketones. nih.gov The process would involve:

Dispensing this compound into an array of reaction vials (e.g., a 96-well plate).

Adding a base to each well to generate the phosphonate anion.

Dispensing a different aldehyde or ketone reactant into each well.

Performing the reaction under controlled conditions (temperature, time).

Automated purification, often using solid-phase extraction cartridges.

This high-throughput approach allows for the rapid creation of hundreds of distinct molecules for screening in drug discovery or materials science programs. nih.gov Companies like Synple Chem have developed cartridge-based systems that simplify this process even further, where a user adds the starting material and a pre-packaged reagent cartridge to an automated synthesizer.

The integration of such chemistries into robotic systems not only increases throughput but also enhances reproducibility, a critical factor in generating reliable scientific data. chemistryworld.com

Exploration of Novel Reactivity Modes for this compound Beyond Olefination

While the Horner-Wadsworth-Emmons reaction is its most common application, the structure of this compound allows for a variety of other chemical transformations. Exploring these alternative reactivity modes can unlock new synthetic pathways and applications for this versatile molecule.

Reactions at the Carbonyl Group: The ketone functionality is a prime site for transformations. A key reaction is the stereoselective reduction of the carbonyl group to afford a β-hydroxyphosphonate. researchgate.net This transformation is significant as chiral β-hydroxyphosphonates are important building blocks for synthesizing modified phosphonate analogues of natural products and bioactive molecules. The choice of reducing agent (e.g., catecholborane) can afford high diastereoselectivity. researchgate.net

Reactions at the α-Methylene Position: The protons on the carbon between the carbonyl and phosphonate groups are acidic and are typically removed to initiate olefination. However, the resulting nucleophilic carbanion can participate in other C-C bond-forming reactions besides attacking a carbonyl. These could include Michael additions to α,β-unsaturated systems or alkylation reactions, further functionalizing the molecule's backbone.

Heterocycle Synthesis: β-Ketophosphonates are valuable precursors for the synthesis of various heterocyclic compounds. For instance, a related compound, Dimethyl 2-oxoheptylphosphonate, is used in the Beirut reaction for the preparation of phosphonylated quinoxaline (B1680401) dioxides. sigmaaldrich.com This suggests that this compound could similarly react with o-phenylenediamines or related precursors to form complex heterocyclic structures.

Radical Reactions: Recent studies have shown that β-ketophosphonates can be synthesized via aerobic copper(II)-mediated phosphorylation, a process that involves the formation of P-centered radicals. nih.govnih.gov This opens the possibility of exploring the reactivity of this compound under radical conditions, potentially leading to novel C-P or C-C bond formations that are inaccessible through traditional ionic pathways.

The table below summarizes some potential non-olefination reactions.

| Reactive Site | Reaction Type | Potential Product |

| Ketone Carbonyl | Stereoselective Reduction | β-Hydroxyphosphonate researchgate.net |

| Ketone Carbonyl | Reductive Amination | β-Aminophosphonate |

| α-Methylene | Michael Addition | γ-Dicarbonyl Phosphonate |

| α-Methylene/Ketone | Heterocycle Formation (e.g., Beirut Reaction) | Phosphonylated Quinoxaline Derivative sigmaaldrich.com |

| Phosphonate Group | Metal Complexation | Metal-Phosphonate Complex acs.org |

By exploring these alternative synthetic routes, the utility of this compound can be expanded far beyond its role as a simple olefination reagent, positioning it as a versatile scaffold for constructing complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.